![molecular formula C44H36F12FeP2 B12050374 (R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine](/img/structure/B12050374.png)
(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(-)-1-[(S)-2-(DI(3,5-BIS-TRIFLUOROMETHYLPHENYL)PHOSPHINO)FERROCENYL]ETHYLDI(3,5-DIMETHYLPHENYL)PHOSPHINE is a chiral phosphine ligand used in asymmetric catalysis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in organic synthesis and pharmaceutical development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-[(S)-2-(DI(3,5-BIS-TRIFLUOROMETHYLPHENYL)PHOSPHINO)FERROCENYL]ETHYLDI(3,5-DIMETHYLPHENYL)PHOSPHINE typically involves the following steps:
Preparation of the ferrocene derivative: The starting material, ferrocene, is functionalized to introduce the phosphine groups.
Introduction of the chiral centers: Chiral auxiliaries or chiral catalysts are used to introduce the ® and (S) configurations at the respective positions.
Coupling reactions: The functionalized ferrocene is coupled with the phosphine ligands under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent systems are optimized for large-scale production.
Purification techniques: Advanced purification methods such as chromatography and crystallization are employed to achieve high purity.
化学反応の分析
Types of Reactions
®-(-)-1-[(S)-2-(DI(3,5-BIS-TRIFLUOROMETHYLPHENYL)PHOSPHINO)FERROCENYL]ETHYLDI(3,5-DIMETHYLPHENYL)PHOSPHINE undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
Phosphine oxides: Formed from the oxidation of the phosphine groups.
Substituted derivatives: Formed from substitution reactions.
科学的研究の応用
Chemistry
Asymmetric Catalysis: Used as a ligand in various asymmetric catalytic reactions to produce enantiomerically pure compounds.
Organometallic Chemistry: Plays a role in the formation of organometallic complexes with transition metals.
Biology and Medicine
Drug Development: Utilized in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).
Biochemical Research: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry
Fine Chemicals: Used in the production of fine chemicals and specialty materials.
Agriculture: Applied in the synthesis of agrochemicals and pesticides.
作用機序
The mechanism by which ®-(-)-1-[(S)-2-(DI(3,5-BIS-TRIFLUOROMETHYLPHENYL)PHOSPHINO)FERROCENYL]ETHYLDI(3,5-DIMETHYLPHENYL)PHOSPHINE exerts its effects involves:
Coordination to Metal Centers: The phosphine ligands coordinate to metal centers in catalytic complexes, influencing the reactivity and selectivity of the metal.
Induction of Chirality: The chiral centers in the ligand induce chirality in the catalytic reactions, leading to the formation of enantiomerically enriched products.
類似化合物との比較
Similar Compounds
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral phosphine ligand used in asymmetric catalysis.
DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): Known for its use in hydrogenation reactions.
Uniqueness
®-(-)-1-[(S)-2-(DI(3,5-BIS-TRIFLUOROMETHYLPHENYL)PHOSPHINO)FERROCENYL]ETHYLDI(3,5-DIMETHYLPHENYL)PHOSPHINE is unique due to its:
High Enantioselectivity: Provides superior enantioselectivity in various catalytic reactions compared to other ligands.
Versatility: Can be used in a wide range of reactions and applications, making it a valuable tool in both academic and industrial settings.
特性
分子式 |
C44H36F12FeP2 |
|---|---|
分子量 |
910.5 g/mol |
InChI |
InChI=1S/C23H26P.C21H10F12P.Fe/c1-16-10-17(2)13-22(12-16)24(20(5)21-8-6-7-9-21)23-14-18(3)11-19(4)15-23;22-18(23,24)11-5-12(19(25,26)27)8-16(7-11)34(15-3-1-2-4-15)17-9-13(20(28,29)30)6-14(10-17)21(31,32)33;/h6-15,20H,1-5H3;1-10H;/t20-;;/m1../s1 |
InChIキー |
MNTLEQJADXVKKK-FAVHNTAZSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][CH]3)C.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe] |
正規SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][CH]3)C.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


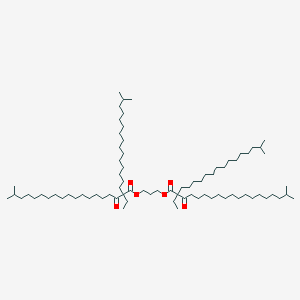
![(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050300.png)
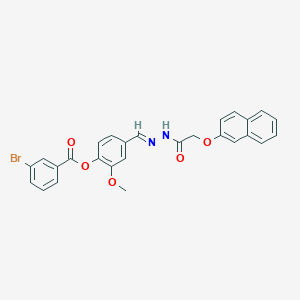
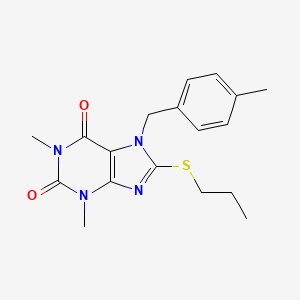
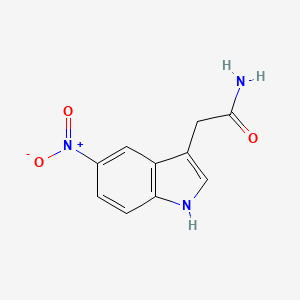
![4-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12050334.png)

![2-(2-Propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, AldrichCPR](/img/structure/B12050342.png)

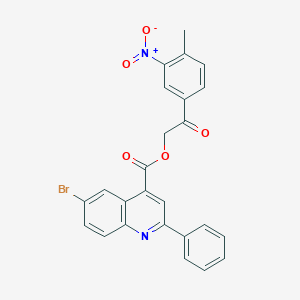
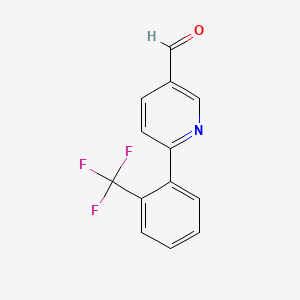

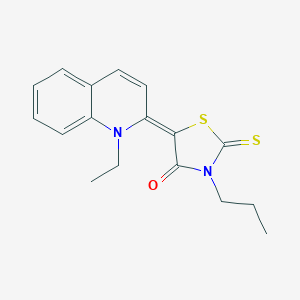
![4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B12050371.png)
